molecular formula C14H14FNO B1310483 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine CAS No. 833482-53-4

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine

Cat. No. B1310483
M. Wt: 231.26 g/mol
InChI Key: BSDBBIKNDVSUNF-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as 1-FPN, is a fluorinated derivative of the aminomethyl compound phenethylamine. It is a synthetic compound that has been used in a variety of scientific research applications, including as a probe for studying the effects of drugs on the central nervous system. 1-FPN has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

Organic Synthesis Applications

  • Chemical Transformations: A study illustrated the novel 1,4-N-->O migration of a disubstituted phenyl ring during N-methylation of a bicalutamide derivative, highlighting the versatility of fluorophenoxy derivatives in complex organic transformations (Patil et al., 2006).

Material Science Applications

  • Polymer Synthesis: Research into novel poly(keto ether ether amide)s utilized a diamine containing keto and four ether groups, derived through reactions involving a fluorophenol component. These polymers exhibited high thermal stability and enhanced solubility, demonstrating the role of fluorophenoxy derivatives in developing advanced polymeric materials (Sabbaghian et al., 2015).

Pharmacology Applications

  • Fluoroionophores Development

    A study developed fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, showcasing the application of fluorophenoxy derivatives in creating sensitive metal ion sensors with potential implications for cellular metal staining (Hong et al., 2012).

  • Selective Androgen Receptor Modulators (SARMs)

    Research on S-1, a compound within the SARM category, demonstrated the extensive metabolism and pharmacokinetic profile in rats. The study's insights into the molecular properties underline the potential therapeutic applications of fluorophenoxy derivatives in treating androgen-dependent diseases (Wu et al., 2006).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBBIKNDVSUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439636
Record name 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine

CAS RN

833482-53-4
Record name 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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